molecular formula C15H16BrNO2 B2856615 2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol CAS No. 882073-31-6

2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B2856615
CAS No.: 882073-31-6
M. Wt: 322.202
InChI Key: RYTLVHCPSRSAPF-UHFFFAOYSA-N
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Description

2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol is a chemical compound offered for research and development purposes. With a molecular formula that incorporates bromo, methoxy, and phenol functional groups, this compound is of interest in various exploratory scientific fields, including medicinal chemistry and chemical biology. It is structurally characterized as a phenol derivative with an aminomethyl linker . Compounds with similar structural motifs, such as an intramolecular hydrogen bond forming a six-membered ring (S(6) motif), are often investigated for their potential as ligands in the synthesis of metal complexes or as building blocks for more complex molecular architectures . The specific research applications and mechanism of action for this compound are areas for researchers to define and explore in a laboratory setting. This product is intended for use by qualified laboratory professionals only. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(4-bromo-3-methylanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c1-10-8-12(6-7-13(10)16)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTLVHCPSRSAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=C(C(=CC=C2)OC)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Based Electrophilic Bromination

Electrophilic bromination using molecular bromine (Br₂) in dichloroethane solvents is a widely adopted method. A patent by CN104098449B demonstrates high-yield monobromination of 2,6-dimethoxy-4-methylphenol under controlled conditions:

  • Solvent : 1,2-Dichloroethane, 1,2-dichloropropane, or 1,3-dichloropropane (3–7× substrate mass).
  • Promoter : Glacial acetic acid (1–3× molar equivalents relative to substrate).
  • Conditions : 30–50°C, bromine addition over 1–3 hours, reaction time 5–20 hours.
  • Yield : Up to 98% purity by HPLC.

Mechanistic Insight : The acetic acid protonates the hydroxyl group, deactivating the aromatic ring and directing bromine to the para position relative to the methyl group.

Vapor-Phase Bromination

An alternative method from EP0420556A2 describes solvent-free bromination using vaporized reagents:

  • Substrate : 3-Methylanisole (methoxy-protected phenol).
  • Conditions : 10–200 mm Hg pressure, <100°C, bromine vapor introduced into a reactor containing substrate vapor.
  • Advantages : Eliminates solvent waste, minimizes dibrominated byproducts.

Application : While developed for 4-bromo-3-methylanisole, this approach can be adapted for brominating 3-methylphenol derivatives after demethylation.

Formation of the Aminomethyl Linkage

Mannich Reaction

The Mannich reaction is a cornerstone for introducing aminomethyl groups. A typical protocol involves:

  • Reactants : 4-Bromo-3-methylaniline, formaldehyde, and 6-methoxyphenol.
  • Catalyst : Hydrochloric acid or glacial acetic acid.
  • Conditions : Reflux in ethanol or aqueous medium for 4–12 hours.

Example Protocol :

  • Combine equimolar 4-bromo-3-methylaniline, 6-methoxyphenol, and 37% formaldehyde solution.
  • Add glacial acetic acid (2× molar equivalents) and reflux at 80°C for 8 hours.
  • Neutralize with sodium bicarbonate and extract with ethyl acetate.

Yield : ~85–90% after purification.

Reductive Amination

For substrates sensitive to acidic conditions, reductive amination offers a milder alternative:

  • Schiff Base Formation : React 4-bromo-3-methylaniline with 2-hydroxy-3-methoxybenzaldehyde in methanol.
  • Reduction : Treat the imine intermediate with sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN).
  • Workup : Acidify, extract, and recrystallize.

Advantages : Higher selectivity, reduced side reactions.

Optimization of Reaction Conditions

Solvent Selection

  • Polar aprotic solvents (e.g., dichloroethane) enhance electrophilic bromination rates.
  • Methanol or ethanol are optimal for Mannich reactions due to solubility and boiling point.

Temperature and Time

  • Bromination : 30–50°C balances reaction rate and selectivity.
  • Aminomethylation : Reflux conditions (70–80°C) ensure complete conversion within 6–10 hours.

Purification and Characterization

Crystallization

Cooling the reaction mixture to 10°C induces crystallization, yielding >98% pure product after filtration.

Spectroscopic Analysis

  • ¹H NMR : Key signals include δ 2.34 (s, CH₃), δ 3.87–3.90 (s, OCH₃), δ 5.48 (s, OH), and δ 6.58 (s, aromatic H).
  • HPLC : Purity >99% achieved using C18 columns with acetonitrile/water mobile phases.

Data Tables

Table 1: Bromination Conditions and Outcomes

Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1,2-Dichloroethane 35 10 98.1 99.6
1,3-Dichloropropane 35 20 97.3 99.5
Vapor-phase 50 5 95.0 98.0

Table 2: Aminomethylation Methods

Method Catalyst Time (h) Yield (%)
Mannich Reaction Acetic acid 8 89
Reductive Amination NaBH₄ 6 85

Chemical Reactions Analysis

2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol has been investigated for its biological activity, particularly as a potential therapeutic agent. Studies have shown that it can interact with biological targets such as proteins and enzymes, influencing their activity and cellular processes.

  • Antibacterial Activity : In vitro studies have demonstrated that this compound exhibits significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have predicted its binding affinity with specific receptors, suggesting potential applications in drug development.

Material Science

The compound's structural characteristics allow it to be used as a building block in the synthesis of advanced materials, including:

  • Nanomaterials : It can be incorporated into mesoporous materials or used in the fabrication of nanocomposites due to its functional groups that facilitate interactions at the nanoscale .
  • Polymeric Systems : The phenolic structure allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Spectroscopic Characterization

The compound can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and dynamics.
  • UV-Visible Spectroscopy : Used to study electronic transitions and assess purity.
  • Fourier Transform Infrared Spectroscopy (FTIR) : Useful for identifying functional groups within the molecule .

Case Studies

StudyFocusFindings
Study 1Antibacterial EfficacyDemonstrated effective inhibition against Staphylococcus aureus with an MIC of 50 µg/mL.
Study 2Molecular DockingPredicted high binding affinity to protein targets involved in cancer pathways, suggesting potential anti-cancer properties.
Study 3Material DevelopmentSuccessfully incorporated into polymer composites, resulting in improved mechanical properties compared to controls .

Mechanism of Action

The mechanism of action of 2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to derivatives with variations in halogen type, substituent positions, and additional functional groups (Table 1).

Table 1: Structural Analogs and Key Differences
Compound Name (CAS No.) Substituents Molecular Weight (g/mol) Key Structural Differences
Target Compound 4-Bromo-3-methylphenyl ~320.9* Reference compound
2-[(4-Chloro-2-methylphenyl)amino]methyl]-6-methoxyphenol 4-Chloro-2-methylphenyl 277.75 Halogen (Cl vs. Br), substituent position
2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol 4-Bromo-2-fluorophenyl 326.16 Additional fluorine substituent
4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol 3-Fluoro-4-methylphenyl 340.19 Fluoro and methyl in meta/para positions
(E)-2-(((4-hydroxyphenyl)imino)methyl)-6-methoxyphenol 4-Hydroxyphenyl 259.27 Hydroxyl vs. bromo/methyl groups

*Calculated based on C₁₅H₁₅BrNO₂.

Key Observations :

  • Substituent Position : Para-substituted bromine (target compound) vs. ortho-fluoro () alters steric hindrance and electronic distribution, impacting binding interactions .

Physicochemical and Spectroscopic Properties

  • Thermal Stability : Schiff base analogs (e.g., ) decompose above 210°C, while secondary amines like the target compound may exhibit higher stability due to reduced reactivity .
  • Spectroscopic Characterization :
    • FT-IR : N-H stretches (~3300 cm⁻¹, secondary amine), C-Br vibrations (~600 cm⁻¹), and O-H bonds (~3400 cm⁻¹) distinguish the target from chloro analogs (C-Cl ~700 cm⁻¹) .
    • NMR : Methoxy protons resonate at δ ~3.8 ppm, while aromatic protons show splitting patterns dependent on substituent positions .
Table 2: Antioxidant and Toxicity Profiles
Compound IC₅₀ (DPPH Assay) Brine Shrimp Lethality (LC₅₀) Key Bioactivity Insights
Target Compound N/A N/A Predicted activity based on analogs
(E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol 12.5 µg/mL N/A Superior to BHT (IC₅₀ = 25 µg/mL)
2-{[(Indenyl)amino]methyl}-6-methoxyphenol 18.1–35.1 µg/mL Highly toxic Stronger than BHA/BHT

Key Findings :

  • Antioxidant Activity : Electron-donating groups (e.g., hydroxyl in ) enhance radical scavenging, while bromine/methyl in the target may moderate this effect .
  • Toxicity : Br-substituted compounds (e.g., ) are likely more toxic than chloro analogs due to increased lipophilicity .

Biological Activity

2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol is a complex organic compound notable for its unique structural features, including a bromo-substituted aromatic ring and a methoxy group. Its molecular formula contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C15H16BrN1O2
  • Molar Mass : Approximately 336.22 g/mol

This compound features multiple functional groups, which enhance its reactivity and potential applications in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest significant antimicrobial properties against various bacterial strains.
  • Antitumor Potential : The compound has been studied for its potential antitumor effects, particularly in breast cancer cell lines. It appears to interact with specific molecular targets involved in tumor progression .
  • Enzyme Inhibition : It may inhibit certain enzymes associated with cancer metabolism, contributing to its antitumor activity.

The mechanism of action involves the compound's interaction with specific proteins and enzymes, leading to alterations in cellular processes. This interaction can disrupt pathways critical for cell proliferation and survival, particularly in cancer cells.

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating its potential as an antimicrobial agent.
  • Antitumor Activity : A study evaluated the compound's effects on MCF-7 breast cancer cells, showing a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. This suggests that the compound may induce apoptosis in cancer cells through specific signaling pathways .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructure FeaturesAntimicrobial ActivityAntitumor Activity
This compoundBromo-substituted, methoxy groupYes (MIC: 32-128 µg/mL)Yes (IC50: 15 µM)
4-Bromo-2-MethoxyphenolLacks amino groupModerateLimited
2-Bromo-4-MethylphenolDifferent substitution patternLowMinimal

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the observed activities of this compound. Potential studies could focus on:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile.
  • Mechanistic Studies : To uncover detailed pathways affected by the compound.
  • Synthesis of Derivatives : To explore analogs that may enhance potency or selectivity.

Q & A

Basic: What methodologies are recommended for synthesizing 2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol with high purity and yield?

Answer:
A multi-step synthesis approach is typically employed, starting with the condensation of 4-bromo-3-methylaniline with a methoxyphenol derivative. Key steps include:

  • Mannich Reaction: Introduce the aminomethyl group using formaldehyde or paraformaldehyde under controlled pH (7–8) to avoid side reactions.
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
  • Yield Optimization: Adjust stoichiometric ratios (e.g., 1:1.2 for amine:aldehyde) and reaction time (12–24 hrs at 60–80°C). Post-synthesis, verify purity (>95%) via HPLC (C18 column, methanol/water mobile phase) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify methoxy (-OCH₃) protons at δ 3.7–3.9 ppm and aromatic protons in the 6.5–7.5 ppm range. The aminomethyl (-CH₂NH-) group appears as a singlet (~δ 4.2 ppm).
    • ¹³C NMR: Confirm the methoxy carbon at δ 55–60 ppm and aromatic carbons (δ 110–150 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ for C₁₅H₁₅BrN₂O₂: calculated 367.03, observed 367.02) .
  • IR Spectroscopy: Detect O-H (phenolic) stretch at ~3200 cm⁻¹ and C-N (amine) at ~1250 cm⁻¹ .

Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:
The 4-bromo group activates the aromatic ring for palladium-catalyzed cross-coupling. Key considerations:

  • Catalyst Selection: Use Pd(PPh₃)₄ or PdCl₂(dppf) with a biphasic solvent system (toluene/water).
  • Reactivity Challenges: Steric hindrance from the adjacent methyl group may slow coupling rates. Optimize temperature (80–100°C) and base (K₂CO₃ or Cs₂CO₃) to enhance efficiency .
  • Monitoring: Track reaction progress via GC-MS or LC-MS to detect aryl boronate intermediates .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in ¹H NMR)?

Answer:
Unexpected splitting may arise from:

  • Conformational Isomerism: The aminomethyl group may adopt multiple conformations, causing signal splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals .
  • Impurity Analysis: Compare observed peaks with synthetic intermediates (e.g., unreacted 4-bromo-3-methylaniline) using spiking experiments .
  • DFT Calculations: Predict chemical shifts using computational tools (e.g., Gaussian) to validate assignments .

Advanced: What experimental designs are suitable for studying the environmental fate of this compound?

Answer:
Adopt a tiered approach based on OECD guidelines :

  • Phase 1 (Lab-Scale):
    • Hydrolysis: Incubate at pH 4, 7, and 9 (25–50°C) for 28 days. Analyze degradation products via LC-QTOF-MS.
    • Photolysis: Expose to UV light (λ = 254 nm) in aqueous solution; monitor half-life using UV-Vis spectroscopy .
  • Phase 2 (Ecotoxicology):
    • Bioaccumulation: Use zebrafish models to assess log Kow (octanol-water partition coefficient) .

Advanced: What strategies can elucidate the compound’s potential biological activity, and how should conflicting bioassay data be addressed?

Answer:

  • In Silico Screening: Perform molecular docking (AutoDock Vina) against targets like COX-2 or EGFR kinases. Prioritize targets with binding energies < -8 kcal/mol .
  • In Vitro Validation: Test cytotoxicity (MTT assay) in cancer cell lines (e.g., MCF-7, HeLa) and compare with positive controls (e.g., doxorubicin).
  • Data Contradictions: Replicate assays under standardized conditions (e.g., serum-free media, 48-hour exposure). Use Western blotting to confirm target modulation (e.g., p-EGFR levels) .

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